REACTION_CXSMILES
|
[OH-].[Na+].C1C=[C:7]([C:9]2[C:23]3C(=C(Br)C([O-])=C(Br)C=3)OC3[C:10]=2C=C(Br)C(C=3Br)=O)[C:6]([C:29]([O-:31])=[O:30])=CC=1.[Na+].[Na+].C(=[S:37])([O-])[O-].[Na+].[Na+]>O>[SH:37][CH:6]([CH2:7][CH:9]([CH3:23])[CH3:10])[C:29]([OH:31])=[O:30] |f:0.1,2.3.4,5.6.7|
|
Name
|
product
|
Quantity
|
6.5 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=S.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this mixture, there is added 5 ml
|
Type
|
EXTRACTION
|
Details
|
sulfuric acid, and extracted with 2 10 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to approximately half its volume
|
Type
|
CUSTOM
|
Details
|
chromatographed on a silica gel column (2.2×30 cm)
|
Type
|
WASH
|
Details
|
The original solution is eluted with 150 ml
|
Type
|
CUSTOM
|
Details
|
of ethyl ether, and the product recovered by evaporation of the solvent in the eluate
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
SC(C(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].C1C=[C:7]([C:9]2[C:23]3C(=C(Br)C([O-])=C(Br)C=3)OC3[C:10]=2C=C(Br)C(C=3Br)=O)[C:6]([C:29]([O-:31])=[O:30])=CC=1.[Na+].[Na+].C(=[S:37])([O-])[O-].[Na+].[Na+]>O>[SH:37][CH:6]([CH2:7][CH:9]([CH3:23])[CH3:10])[C:29]([OH:31])=[O:30] |f:0.1,2.3.4,5.6.7|
|
Name
|
product
|
Quantity
|
6.5 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=S.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this mixture, there is added 5 ml
|
Type
|
EXTRACTION
|
Details
|
sulfuric acid, and extracted with 2 10 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to approximately half its volume
|
Type
|
CUSTOM
|
Details
|
chromatographed on a silica gel column (2.2×30 cm)
|
Type
|
WASH
|
Details
|
The original solution is eluted with 150 ml
|
Type
|
CUSTOM
|
Details
|
of ethyl ether, and the product recovered by evaporation of the solvent in the eluate
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
SC(C(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |